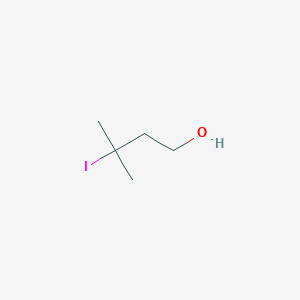

3-Iodo-3-methyl-1-butanol

CAS No.:

Cat. No.: VC15734691

Molecular Formula: C5H11IO

Molecular Weight: 214.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11IO |

|---|---|

| Molecular Weight | 214.04 g/mol |

| IUPAC Name | 3-iodo-3-methylbutan-1-ol |

| Standard InChI | InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3 |

| Standard InChI Key | FYHVUJFZRFUYDJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CCO)I |

Introduction

Structural and Molecular Properties

IUPAC Nomenclature and Molecular Architecture

The systematic name 3-iodo-3-methylbutan-1-ol reflects its four-carbon backbone with substituents on the third carbon: a methyl group (-CH₃) and an iodine atom (-I). The hydroxyl group (-OH) occupies the terminal position, creating a primary alcohol. This arrangement introduces steric hindrance near the iodine atom, influencing its reactivity in substitution reactions.

Table 1: Fundamental Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁IO |

| Molecular Weight | 214.04 g/mol |

| IUPAC Name | 3-iodo-3-methylbutan-1-ol |

| SMILES | OCC(C)(C)I |

| InChI | InChI=1S/C5H11IO/c1-5(2,6)3-4-7/h7H,3-4H2,1-2H3 |

| InChI Key | NUHZLOKRTYBTOQ-UHFFFAOYSA-N |

Spectroscopic Fingerprints

Hypothetical spectroscopic profiles derive from analogous iodoalkanes and alcohols:

-

¹H NMR: A triplet for the -CH₂OH protons (δ 3.5–3.7 ppm), a singlet for the methyl groups (δ 1.2–1.4 ppm), and splitting patterns for the iodine-adjacent protons due to spin-spin coupling.

-

¹³C NMR: Distinct signals for the iodinated carbon (δ 30–40 ppm), oxygen-bearing carbon (δ 60–65 ppm), and methyl carbons (δ 20–25 ppm).

-

IR Spectroscopy: Broad O-H stretch (3200–3600 cm⁻¹), C-I stretch (500–600 cm⁻¹), and C-O vibrations (1050–1150 cm⁻¹).

Synthetic Methodologies

Halogenation of Tertiary Alcohols

Reactivity and Functional Transformations

Nucleophilic Substitution

The tertiary iodo center favors Sₙ1 mechanisms due to carbocation stabilization. Potential nucleophiles include:

-

Hydroxide ions: Forms 3-methyl-1,3-butanediol (risk of elimination).

-

Cyanide: Produces 3-cyano-3-methyl-1-butanol, a nitrile precursor.

-

Ammonia: Generates 3-amino-3-methyl-1-butanol, though steric hindrance may limit yield.

Oxidation Pathways

The primary alcohol undergoes oxidation to 3-iodo-3-methylbutanoic acid using Jones reagent (CrO₃/H₂SO₄) or Pyridinium chlorochromate (PCC). Controlled conditions prevent over-oxidation of the iodine substituent.

Elimination Reactions

Strong bases (e.g., KOtBu) promote β-elimination, yielding 3-methyl-1-buten-3-ol and HI. The Zaitsev orientation predominates, favoring the more substituted alkene:

| Property | Potential Outcome |

|---|---|

| Thermal Stability | Enhanced by branched structure |

| Solubility | Polar solvents (DMSO, EtOH) |

| Functional Sites | Tunable via iodine substitution |

Biological Interactions

Structural analogs like 3-methyl-1-butanol demonstrate mucous membrane irritation and central nervous system depression at high exposures . Introducing iodine may alter metabolism, potentially inhibiting aldehyde dehydrogenase enzymes and prolonging aldehyde intermediate toxicity .

Challenges and Future Directions

Current limitations stem from synthetic complexity and stability concerns:

-

Iodine Lability: Light-induced decomposition requires amber glassware and inert atmospheres during storage.

-

Purification Difficulties: High boiling point and polarity complicate distillation and chromatography.

Prospective research should prioritize:

-

Developing catalytic asymmetric syntheses for chiral derivatives.

-

Exploring cross-coupling reactions for carbon-carbon bond formation.

-

Assessing ecotoxicological profiles and biodegradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume